5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22ClN5OS and its molecular weight is 439.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound appear to be acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activities . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound’s mode of action is similar to that of other acetylcholinesterase inhibitors, which are often used in the treatment of neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the activity of AChE and BuChE . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The downstream effects of this include improved memory and cognitive function, which is why AChE inhibitors are used in the treatment of Alzheimer’s disease .
Result of Action
The inhibition of AChE and BuChE by the compound results in increased levels of acetylcholine in the brain . This can lead to improved memory and cognitive function, particularly in individuals with neurodegenerative diseases like Alzheimer’s where acetylcholine levels are typically reduced .
Biological Activity
5-((2-Chlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a thiazole and triazole ring system that is known for various biological properties.
Chemical Structure
The molecular formula of the compound is C23H25ClN5OS with a molecular weight of 419.5 g/mol. The structural representation includes a thiazole ring fused with a triazole moiety, which contributes to its biological profile.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.
Anticancer Activity
Research indicates that compounds containing piperazine and thiazole motifs exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under study has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells.
Table 1: Anticancer Activity Data
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and triazole rings play crucial roles in interacting with biological targets such as enzymes and receptors involved in cell signaling pathways.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that the compound inhibited the proliferation of MCF-7 cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
- Antimicrobial Evaluation : In another study, the compound was tested against a panel of clinical isolates from patients with infections. The results indicated that it significantly reduced bacterial load in vitro, suggesting potential for development as an antimicrobial agent.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5OS/c1-15-24-22-28(25-15)21(29)20(30-22)19(17-9-5-6-10-18(17)23)27-13-11-26(12-14-27)16-7-3-2-4-8-16/h2-10,19,29H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXOGMTVVLRMEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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